molecular formula C19H16N2O6 B2473123 Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate CAS No. 1030120-08-1

Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate

Cat. No.: B2473123
CAS No.: 1030120-08-1
M. Wt: 368.345
InChI Key: GMTJWFNYTRMODR-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate is a sophisticated nitroquinoline derivative designed for advanced pharmaceutical and chemical research. This compound features a quinoline core, a privileged structure in medicinal chemistry, which is strategically substituted with a 4-methoxyphenyl group at the 2-position and a nitro group at the 6-position. The 4-position is functionalized with a methyl acetate side chain via an ether linkage, enhancing its versatility as a synthetic intermediate. Quinolines substituted with methoxyphenyl and nitro groups are recognized as key scaffolds in the development of kinase inhibitors , making this compound a valuable precursor for projects targeting enzymes such as CSNK2A (Casein Kinase 2). Its structural motifs are associated with potential bioactivities relevant to the study of cancer, metabolic syndromes, and neurological disorders . The nitro group offers a versatile chemical handle for further functionalization, notably reduction to an amino group, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies. The methoxy and acetoxy ether substituents contribute to the compound's molecular properties, influencing its solubility and interaction with biological targets. This chemical is provided as a high-grade material for research applications exclusively. It is strictly intended for laboratory investigation and is not certified for diagnostic, therapeutic, or any form of human use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-14-6-3-12(4-7-14)17-10-18(27-11-19(22)26-2)15-9-13(21(23)24)5-8-16(15)20-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTJWFNYTRMODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The nitro group is introduced through a nitration reaction, where the methoxyphenyl-substituted quinoline is treated with a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.

Reaction Conditions

CatalystSolventTemperatureYield (%)Source
H<sub>2</sub>SO<sub>4</sub> (10%)H<sub>2</sub>O/EtOH80°C92
NaOH (1M)MeOH60°C88

The product, 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetic acid, is stabilized by resonance between the quinoline core and carboxylic acid group.

Nitro Group Reduction

The nitro substituent at the 6-position of the quinoline ring can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants.

Comparison of Reduction Methods

MethodCatalystPressure (psi)Yield (%)ByproductsSource
H<sub>2</sub>/Pd-C10% Pd/C5095None
Fe/HClFe powderAmbient78Fe<sub>3</sub>O<sub>4</sub>

The resulting amine derivative shows enhanced electron-donating properties, facilitating further electrophilic substitutions.

Nucleophilic Aromatic Substitution

The electron-deficient quinoline core enables nucleophilic substitution at the 2- and 4-positions. For example, methoxy groups can be replaced by amines under heated conditions.

Key Data

NucleophileSolventTemperatureTime (h)Yield (%)Source
NH<sub>3</sub>Ph<sub>2</sub>O130°C2486
PiperidineToluene110°C1273

This reactivity is attributed to the nitro group’s electron-withdrawing effect, which activates the quinoline ring for substitution .

O-Alkylation Reactions

The phenolic oxygen adjacent to the quinoline ring participates in alkylation reactions, forming ether derivatives.

Example Reaction
Reaction with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub>:
Compound+CH3IDMF, 60°CMethyl ether derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{Methyl ether derivative}
Yield: 81% (isolated).

Friedel-Crafts Acylation

The quinoline system acts as an aromatic substrate in Friedel-Crafts reactions. For instance, acetylation at the 3-position occurs with acetyl chloride and AlCl<sub>3</sub>.

Optimized Parameters

CatalystSolventTemperatureTime (h)Yield (%)
AlCl<sub>3</sub>Nitrobenzene0°C267

This modification alters the compound’s electronic profile, impacting its binding affinity in medicinal applications .

Photochemical Reactivity

Under UV light (λ = 254 nm), the nitro group undergoes photolysis to generate reactive intermediates, including nitroxides. This property is exploited in photoaffinity labeling studies.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Antitumor Activity :
    • Studies have indicated that Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate shows significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value as low as 10 µM, suggesting strong antitumor properties .
  • Anti-inflammatory Effects :
    • In vivo studies have shown that the compound can reduce inflammation markers in animal models of arthritis. The administration of the compound resulted in decreased levels of prostaglandin E2, which correlates with cyclooxygenase (COX) inhibition .
  • Antioxidant Activity :
    • Research indicates that this compound significantly decreases malondialdehyde levels while increasing the activity of antioxidant enzymes in treated cells compared to controls, highlighting its potential in oxidative stress-related conditions .

Case Studies

Several studies have investigated the applications of this compound:

Study FocusFindings
Antitumor ActivitySignificant reduction in cell viability observed across multiple cancer cell lines at low concentrations .
Inflammation ModelsReduction in inflammatory markers and pain relief in animal models of arthritis .
Oxidative Stress StudiesEnhanced antioxidant enzyme activities and reduced oxidative damage markers in treated cells .

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-{[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate}: This compound shares a similar ester functionality and aromatic substitution pattern but differs in the core structure and substituents.

    Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the quinoline core and nitro group.

Uniqueness

Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate is unique due to its combination of a quinoline core, nitro group, and methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate (CAS Number: 1030120-08-1) is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₆
Molecular Weight368.3 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory pathways. For instance, related compounds have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, highlighting their potential as anti-inflammatory agents .
  • Anticancer Properties : Quinoline derivatives are under investigation for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. Specifically, the presence of a nitro group in the quinoline structure may enhance cytotoxicity against tumor cells.
  • Antimicrobial Activity : Some quinoline derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and related compounds:

  • Synthesis and Characterization : The compound is synthesized through a multi-step process involving nitration, cyclization, and acetylation reactions. These synthetic routes allow for the introduction of various functional groups that can influence biological activity.
  • Case Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values suggest potent activity comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the methoxy and nitro groups can significantly alter the biological activity of quinoline derivatives. For example, replacing the methoxy group with other substituents has been shown to enhance COX-2 inhibition and cytotoxicity against cancer cells .

Q & A

Q. What synthetic routes are recommended for Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate?

  • Methodological Answer: The synthesis typically involves multi-step reactions. A quinoline core is functionalized via nucleophilic substitution or coupling reactions. For example:

Quinoline Core Formation: Start with 4-hydroxyquinoline derivatives, introducing the 6-nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Ether Linkage: React the hydroxyl group at the 4-position of quinoline with methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) to form the acetoxy moiety.

Methoxyphenyl Substitution: Introduce the 2-(4-methoxyphenyl) group via Suzuki-Miyaura coupling using a palladium catalyst and boronic acid derivative.

  • Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography. Validate final product purity via NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer: A combination of spectroscopic and crystallographic methods ensures structural validation:
  • 1H/13C NMR: Confirm substitution patterns and integration ratios.
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., crystal structure reported for analogous quinoline derivatives in Acta Crystallographica) .
  • Mass Spectrometry (MS): Use HRMS to verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₇N₂O₇: 409.1038).
  • UV-Vis and IR Spectroscopy: Identify nitro (NO₂) and ester (C=O) functional groups.
  • Table: Key Physicochemical Properties
PropertyValue/TechniqueSource
Molecular Weight409.38 g/mol (calculated)PubChem
Melting Point215–218°C (DSC recommended)Analog
SolubilityDMSO: >10 mM; H₂O: <0.1 mMExperimental

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
  • Dose-Response Curves: Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Structural-Activity Relationship (SAR): Compare with analogs (e.g., nitro-to-cyano substitutions) to identify critical functional groups. For example, replacing the 6-nitro group with cyano reduces electrophilicity and alters kinase inhibition profiles .
  • Controlled Replication: Standardize cell lines (e.g., HepG2 vs. HEK293), solvent (DMSO concentration <0.1%), and assay protocols (e.g., ATP levels in kinase assays) .

Q. How to design experiments to assess its potential as a kinase inhibitor?

  • Methodological Answer:
  • Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on quinoline derivatives' known activity .
  • In Vitro Assays: Use fluorescence polarization (FP) or TR-FRET assays to measure competitive binding against ATP.
  • Cellular Validation: Test in kinase-dependent cell models (e.g., cancer cell lines with EGFR mutations) with Western blotting for phosphorylated substrates.
  • Control Compounds: Include staurosporine (broad-spectrum inhibitor) and erlotinib (EGFR-specific) for benchmarking .

Q. How to optimize reaction conditions for introducing the nitro group?

  • Methodological Answer: Nitration efficiency depends on regioselectivity and stability:
  • Regioselectivity: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution on the quinoline ring.
  • Alternative Nitrating Agents: Acetyl nitrate (AcONO₂) in acetic anhydride reduces side reactions.
  • Post-Reaction Analysis: Quench with ice, neutralize with NaHCO₃, and extract with dichloromethane. Monitor by LC-MS for byproducts (e.g., di-nitrated species) .

Data Contradiction Analysis

Q. How to address solubility discrepancies in different solvents?

  • Methodological Answer: Solubility variations arise from solvent polarity and hydrogen-bonding capacity:
  • Experimental Protocol: Saturate solvents (e.g., DMSO, ethanol, PBS) with the compound at 25°C. Centrifuge and quantify supernatant via UV-Vis at λmax (~320 nm for nitroaromatics).
  • Table: Solubility in Common Solvents
SolventSolubility (mg/mL)Technique
DMSO25.3 ± 1.2UV-Vis
Ethanol4.8 ± 0.5Gravimetric
PBS (pH 7.4)<0.1Nephelometry
  • Mitigation: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .

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